molecular formula C22H24N2OS B2419566 N-[2-(dimethylamino)-2-thiophen-2-ylethyl]-2-(4-phenylphenyl)acetamide CAS No. 849821-44-9

N-[2-(dimethylamino)-2-thiophen-2-ylethyl]-2-(4-phenylphenyl)acetamide

Cat. No. B2419566
CAS RN: 849821-44-9
M. Wt: 364.51
InChI Key: IFUPFSMTSNQAMZ-UHFFFAOYSA-N
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Description

N-[2-(dimethylamino)-2-thiophen-2-ylethyl]-2-(4-phenylphenyl)acetamide, also known as TAK-659, is a small molecule inhibitor that has gained significant interest in the scientific community due to its potential therapeutic applications. TAK-659 is a selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which is involved in the regulation of B cell receptor signaling.

Scientific Research Applications

Chemistry and Synthetic Utility

  • The synthetic utility of similar compounds involving dimethylamino and acetamide functionalities has been explored in the context of protecting groups for vicinal diols, enabling selective benzoylation and acetylation through temporary protection and compatible reaction conditions (Hanessian & Moralioglu, 1972).

Antifungal and Anticancer Activities

  • Acetamide derivatives have shown promising antifungal activity against Candida and Aspergillus species, attributed to structural modifications that enhance plasmatic stability while maintaining in vitro antifungal efficacy (Bardiot et al., 2015).
  • Certain acetamide derivatives were synthesized and demonstrated reasonable anticancer activity against a panel of 60 different human tumor cell lines, notably against melanoma-type cell lines, showcasing the potential of these compounds in cancer therapy (Duran & Demirayak, 2012).

Anticonvulsant Properties

  • The synthesis of thiazolidin-4-one derivatives incorporating dimethylaminophenyl and acetamide moieties revealed compounds with significant anticonvulsant activities. One compound, in particular, demonstrated moderate potency compared to the reference standard diazepam, suggesting the therapeutic potential of these derivatives in epilepsy management (Senthilraja & Alagarsamy, 2012).

Novel Synthetic Pathways and Drug Metabolism

  • Research into the synthesis of N-[3-((3-(Dimethylamino)-1-oxo-2-propenyl)phenyl]-N-ethyl acetamide from m-nitro acetophenone through reduction, acetylation, and ethylation has revealed a streamlined process suitable for scale-up, indicating the compound's potential for further pharmaceutical applications (Gong Fenga, 2007).

Pharmacological Investigations

  • Synthesized acetamide derivatives have been evaluated for their anticancer, anti-inflammatory, and analgesic activities, identifying compounds with promising therapeutic profiles that could lead to the development of new treatments for various conditions (Rani et al., 2014).

properties

IUPAC Name

N-[2-(dimethylamino)-2-thiophen-2-ylethyl]-2-(4-phenylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2OS/c1-24(2)20(21-9-6-14-26-21)16-23-22(25)15-17-10-12-19(13-11-17)18-7-4-3-5-8-18/h3-14,20H,15-16H2,1-2H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFUPFSMTSNQAMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(CNC(=O)CC1=CC=C(C=C1)C2=CC=CC=C2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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